5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride: is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride involves multiple steps. The starting materials typically include dibenzazepine derivatives and piperazine. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including its role in treating certain medical conditions.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-
- 10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine
Uniqueness
Compared to similar compounds, 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(4-methyl-1-piperazinyl)acetyl)-, dihydrochloride has unique structural features that may confer distinct biological activities.
Properties
CAS No. |
118989-89-2 |
---|---|
Molecular Formula |
C21H27Cl2N3O |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methylpiperazin-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C21H25N3O.2ClH/c1-22-12-14-23(15-13-22)16-21(25)24-19-8-4-2-6-17(19)10-11-18-7-3-5-9-20(18)24;;/h2-9H,10-16H2,1H3;2*1H |
InChI Key |
FEGWKSWAUKWPBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.